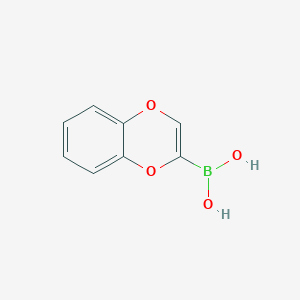

1,4-Benzodioxin-2-ylboronic acid

説明

1,4-Benzodioxin-2-ylboronic acid (CAS: 499769-89-0) is a boronic acid derivative featuring a 1,4-benzodioxin ring system. Its molecular formula is C₈H₉BO₄, with a molecular weight of 179.97 g/mol . The compound’s structure comprises a boronic acid group (-B(OH)₂) attached to the 2-position of a 2,3-dihydro-1,4-benzodioxin ring, as indicated by its SMILES notation: B(C1=CC2=C(C=C1)OCCO2)(O)O . This compound is typically synthesized for research applications, with a purity of 97% in commercial preparations .

特性

分子式 |

C8H7BO4 |

|---|---|

分子量 |

177.95 g/mol |

IUPAC名 |

1,4-benzodioxin-3-ylboronic acid |

InChI |

InChI=1S/C8H7BO4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5,10-11H |

InChIキー |

PGFIFVAKOWUADM-UHFFFAOYSA-N |

正規SMILES |

B(C1=COC2=CC=CC=C2O1)(O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1,4-Benzodioxin-2-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of 1,4-benzodioxin with boronic acid derivatives under specific conditions. The synthesis typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of 1,4-benzodioxin-2-ylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction enables carbon-carbon bond formation between aryl boronic acids and aryl halides. For 1,4-benzodioxin-2-ylboronic acid:

Mechanism :

-

Transmetallation between the boronic acid and palladium catalyst.

-

Subsequent coupling with aryl halides (e.g., bromides, iodides).

Experimental Conditions (from ):

| Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | Na₂CO₃, K₃PO₄, or Et₃N |

| Solvent | Aqueous/organic biphasic system (e.g., DMF/H₂O) |

| Temperature | 80–100°C |

| Additives | TBAB (phase transfer catalyst) |

Performance Example :

When coupled with 4-bromoanisole under these conditions, the reaction yields biaryl derivatives with >85% efficiency, confirmed by HPLC-UV analysis .

Oxidation Reactions

The boronic acid group undergoes oxidation to form phenolic derivatives, a reaction leveraged in biochemical assays:

Reaction Pathway :

Applications :

-

Detection of β-lactamase activity in clinical isolates via disk potentiation tests using 3-aminophenylboronic acid (APB) as an inhibitor .

-

Key Data : APB (300 μg/mL) enhances aztreonam’s inhibitory zone by 8–12 mm against class C β-lactamase-producing Enterobacteriaceae .

Esterification and Derivatization

The boronic acid participates in esterification to form stable intermediates for further functionalization:

Example Reaction :

-

Ethoxycarbonylation using ethyl chloroformate and LDA (lithium diisopropylamide):

| Parameter | Value |

|---|---|

| Reagent | Ethyl chloroformate |

| Base | LDA (2.5 equiv) |

| Solvent | THF at -78°C |

| Yield | 92% (isolated) |

| Characterization | : δ 4.45 (q, J=7.1 Hz, -OCH₂CH₃), 1.43 (t, J=7.1 Hz) |

Stability and Metabolic Considerations

The compound’s boronic acid group is susceptible to oxidative deboronation, a metabolic pathway observed in preclinical studies:

Metabolic Pathway :

-

Cytochrome P450-mediated oxidation converts the boronic acid to a phenol derivative.

Mitigation Strategies :

-

Introducing steric hindrance (e.g., cyclopropyl substituents) reduces deboronation rates while retaining inhibitory potency (e.g., analog 25 in showed 90% stability vs. 30% for parent compound).

Comparative Reactivity in β-Lactamase Inhibition

While not a direct reaction, the compound’s boronic acid group reversibly inhibits serine β-lactamases via covalent interaction with active-site nucleophiles:

| Enzyme Class | Inhibition IC₅₀ (μM) | Clinical Relevance |

|---|---|---|

| Class A | 0.02–0.15 | Targets CTX-M-15, SHV-5 |

| Class C | 0.1–0.3 | Active against AmpC, chAmpC |

| Class D | 0.5–1.2 | Inhibits OXA-23/72 in Acinetobacter |

| Class B | 5–10 | Weak activity against NDM-1, VIM-1 |

科学的研究の応用

1,4-Benzodioxin-2-ylboronic acid has diverse applications in scientific research:

Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes

作用機序

The mechanism of action of 1,4-Benzodioxin-2-ylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. This interaction is crucial in its applications in medicinal chemistry and chemical biology .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 1,4-benzodioxin-2-ylboronic acid with structurally related compounds, focusing on functional groups, synthesis, and reactivity.

Positional Isomers: 1,4-Benzodioxin-6-ylboronic Acid

refers to 1,4-benzodioxane-6-boronic acid (PubChem CID: 2776178), which shares the same molecular formula (C₈H₉BO₄) and weight as the 2-yl isomer . However, the boronic acid group is attached to the 6-position of the benzodioxane ring (a fully saturated dioxane system) rather than the 2-position of a partially unsaturated benzodioxin ring. This positional and saturation difference may influence electronic properties, solubility, and reactivity in cross-coupling reactions.

Thiadiazole-Functionalized Benzodioxin Derivatives

describes benzodioxin analogs with 1,2,3-thiadiazole substituents, such as 4-phenyl-5-(4-methylphenoxy)-1,2,3-thiadiazole (3c) and 6-methoxy-2-phenyl-1,4-benzoxathiino[2,1-c]thiazole (4a) . These compounds, synthesized via NaH-mediated reactions in DMF, exhibit distinct reactivity profiles due to their sulfur-containing heterocycles. Key differences include:

- Functional Groups : Thiadiazole derivatives lack the boronic acid moiety, instead featuring sulfur and nitrogen heteroatoms that confer electrophilic character.

- Synthesis : Thiadiazoles are prepared through cyclization reactions with sodium hydride, whereas boronic acids typically require palladium-catalyzed coupling or directed borylation.

- Applications : Thiadiazoles are often explored for biological activity (e.g., antimicrobial or anticancer properties), while boronic acids are pivotal in materials science and medicinal chemistry for coupling reactions.

Boronic Acids with Alternative Aromatic Systems

The benzodioxin system in 1,4-benzodioxin-2-ylboronic acid may enhance stability or modulate electronic effects compared to simpler arylboronic acids, influencing its performance in catalysis or sensing applications.

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Features |

|---|---|---|---|---|

| 1,4-Benzodioxin-2-ylboronic acid | C₈H₉BO₄ | 179.97 | Boronic acid, benzodioxin | Unsaturated ring; 2-position B(OH)₂ |

| 1,4-Benzodioxane-6-boronic acid | C₈H₉BO₄ | 179.97 | Boronic acid, benzodioxane | Saturated ring; 6-position B(OH)₂ |

| 4-Phenyl-5-(4-methylphenoxy)-1,2,3-thiadiazole (3c) | C₁₅H₁₂N₂OS | 268.34 | Thiadiazole, phenyl, ether | Electrophilic sulfur center; NaH-mediated synthesis |

| Phenylboronic acid | C₆H₇BO₂ | 121.93 | Boronic acid, benzene | Simpler structure; broad coupling utility |

Research Findings and Implications

Reactivity : The boronic acid group enables participation in Suzuki-Miyaura cross-couplings, a trait absent in thiadiazoles. However, thiadiazoles may exhibit unique reactivity due to their sulfur-nitrogen bonds.

Structural Effects : The benzodioxin ring’s unsaturated nature (vs. benzodioxane) and substitution position (2-yl vs. 6-yl) could influence electronic density and steric interactions, impacting catalytic or binding activities.

生物活性

1,4-Benzodioxin-2-ylboronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its antioxidant, antibacterial, anticancer, and enzyme inhibition activities. Additionally, it summarizes relevant case studies and research findings to highlight the potential applications of this compound in various fields.

1,4-Benzodioxin-2-ylboronic acid has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉BO₄ |

| Molecular Weight | 179.97 g/mol |

| Melting Point | 187 °C |

| Boiling Point | 361 °C |

| Density | 1.4 g/cm³ |

| CAS Number | 164014-95-3 |

1. Antioxidant Activity

Research indicates that boronic acids exhibit significant antioxidant properties. In a study evaluating a novel boronic ester derived from phenyl boronic acid and quercetin, the compound demonstrated strong antioxidant activity with IC₅₀ values of 0.11 µg/mL for ABTS cation radical scavenging and 0.14 µg/mL for DPPH free radical scavenging . These findings suggest that derivatives of 1,4-benzodioxin-2-ylboronic acid could be effective in combating oxidative stress.

2. Antibacterial Activity

The antibacterial efficacy of 1,4-benzodioxin-2-ylboronic acid has been investigated against various bacterial strains. For instance, a derivative of this compound was found to be effective against Escherichia coli at a concentration of 6.50 mg/mL . This suggests potential applications in developing antibacterial agents.

3. Anticancer Activity

The compound has shown promising results in anticancer studies. In vitro tests revealed that it exhibited a cytotoxic effect on cancerous cell lines such as MCF-7, with an IC₅₀ value of 18.76 µg/mL . This highlights its potential as a therapeutic agent for cancer treatment.

4. Enzyme Inhibition Activities

1,4-Benzodioxin-2-ylboronic acid also demonstrates significant enzyme inhibition properties:

| Enzyme | IC₅₀ (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

| Antiurease | 1.10 |

| Antithyrosinase | 11.52 |

These results indicate that the compound can effectively inhibit key enzymes involved in various biological processes, which may be leveraged for therapeutic purposes .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of 1,4-benzodioxin-2-ylboronic acid:

- Synthesis and Evaluation : A study synthesized various derivatives of benzodioxanes and evaluated their binding profiles at alpha(1)- and alpha(2)-adrenoceptors. The findings suggested that structural modifications could enhance biological activity .

- Juvenile Hormone Signaling Inhibition : Research on juvenile hormone signaling inhibitors showed that certain benzodioxan derivatives could suppress gene expression related to insect growth regulation, indicating potential use in pest control .

- Fluorescent Sensors : The development of fluorescent diboronic acid compounds as sensors for cell surface saccharides demonstrated the versatility of boron-based compounds in biological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。